molecular formula C8H6FN3O B13665172 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13665172
M. Wt: 179.15 g/mol
InChI Key: FCEYMEQHNYHDAK-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6FN3O. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluoropyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are crucial for various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics enhance its binding affinity and selectivity towards certain protein kinases, making it a promising candidate for targeted therapies .

Properties

IUPAC Name

6-fluoro-4-methoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-13-8-5-2-7(9)10-3-6(5)11-4-12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEYMEQHNYHDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CN=C(C=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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